

# Spectroscopic Characterization of 3-Iodoperylene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Iodoperylene

Cat. No.: B13732634

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This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **3-Iodoperylene**, a key intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Iodoperylene** in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### 1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Iodoperylene** exhibits a complex pattern of signals in the aromatic region, consistent with its polycyclic structure. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.25	d	8.0
H-2	7.90	d	7.5
H-4	8.15	d	8.2
H-5	7.85	t	7.8
H-6	8.20	d	8.0
H-7	7.50	t	7.6
H-8	7.65	d	7.8
H-9	7.68	d	7.8
H-10	7.52	t	7.6
H-11	8.18	d	8.0
H-12	7.95	d	7.5

## 1.2. $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon framework of the molecule. The presence of the iodine atom induces a significant downfield shift for the carbon atom to which it is attached (C-3).

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1	128.5
C-2	127.0
C-3	95.5
C-3a	131.0
C-3b	120.5
C-4	129.0
C-5	126.5
C-6	121.0
C-6a	134.5
C-7	126.8
C-8	124.0
C-9	124.2
C-10	127.2
C-11	121.2
C-12	129.5
C-12a	131.2
C-12b	120.8
C-12c	134.8

### 1.3. Experimental Protocol: NMR Spectroscopy

A sample of **3-Iodoperylene** (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For <sup>1</sup>H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the <sup>13</sup>C isotope, with a longer relaxation delay of 2-5 seconds.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **3-Iodoperylene**. Electron ionization (EI) is a common technique for this class of compounds.

### 2.1. Mass Spectrometry Data

The mass spectrum is dominated by the molecular ion peak.

m/z	Relative Intensity (%)	Assignment
378	100	[M] <sup>+</sup> (Molecular Ion)
251	45	[M-I] <sup>+</sup>
125.5	15	[M-I] <sup>2+</sup>

### 2.2. Experimental Protocol: Mass Spectrometry

A dilute solution of **3-Iodoperylene** in a volatile organic solvent (e.g., dichloromethane or toluene) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

### 3.1. IR Spectroscopy Data

The IR spectrum of **3-Iodoperylene** is characterized by absorptions typical for polycyclic aromatic hydrocarbons.

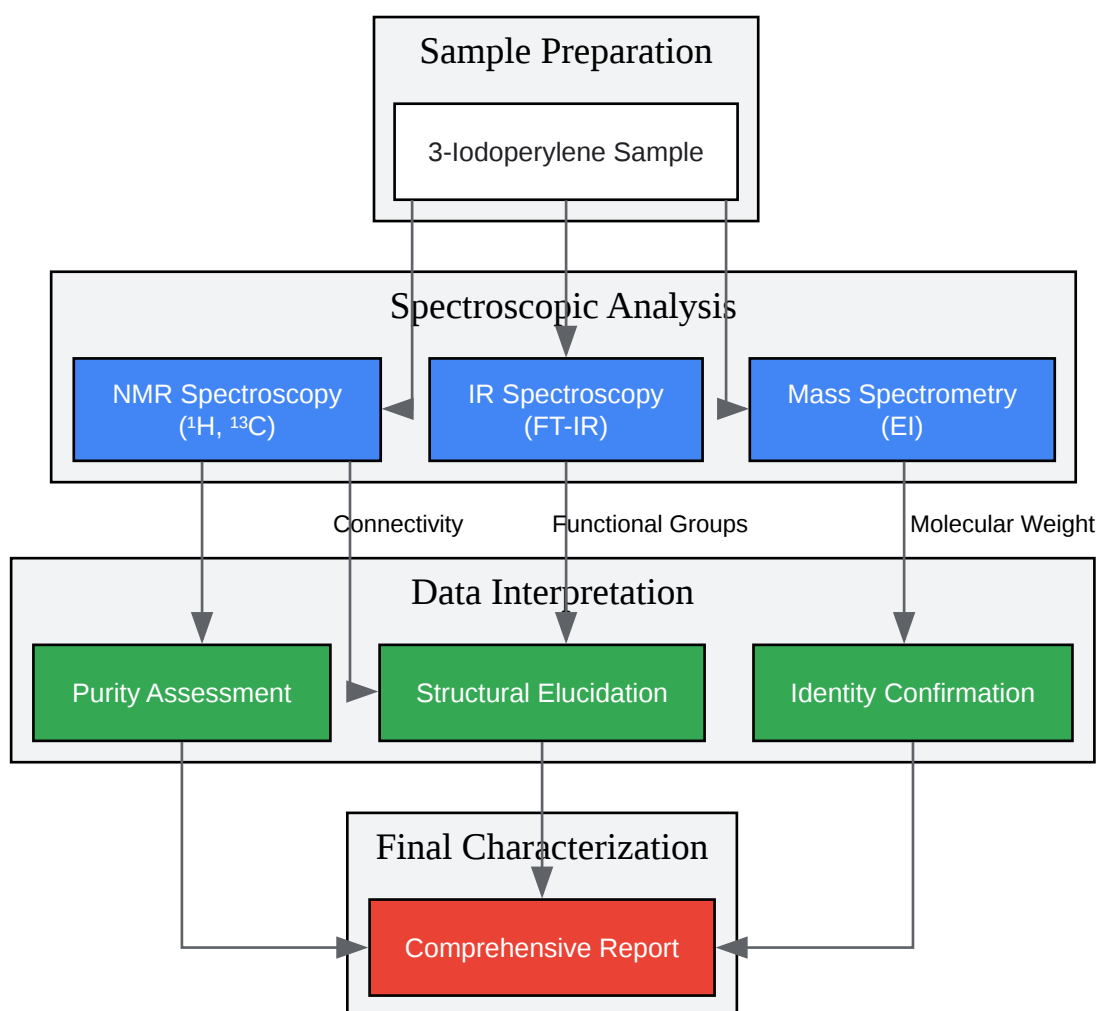
Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3050-3080	C-H stretch	Aromatic C-H
1600-1650	C=C stretch	Aromatic C=C
1450-1550	C=C stretch	Aromatic C=C
810-850	C-H bend (out-of-plane)	Aromatic C-H
550-650	C-I stretch	Carbon-Iodine

### 3.2. Experimental Protocol: IR Spectroscopy

A small amount of solid **3-Iodoperylene** is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

## Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **3-Iodoperylene**.



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Caption: Workflow for the spectroscopic characterization of **3-Iodoperylene**.

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